REACTION_SMILES
|
[CH3:1][CH:2]([C:3]([OH:4])=[O:5])[c:6]1[cH:7][cH:8][c:9](-[c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[c:10]([F:11])[cH:12]1.[Cl:20][C:21]([C:22]([Cl:23])=[O:24])=[O:25].[Cl:37][CH2:38][Cl:39].[N+:26]([O-:27])([O:28][CH2:29][CH2:30][S:31][S:32][CH2:33][CH2:34][OH:35])=[O:36].[NH2-:19]>>[CH3:1][CH:2]([C:3](=[O:4])[OH:5])[c:6]1[cH:7][cH:8][c:9](-[c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[c:10]([F:11])[cH:12]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CC(C(=O)O)c1ccc(-c2ccccc2)c(F)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C(=O)Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])OCCSSCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[NH2-]
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Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)c1ccc(-c2ccccc2)c(F)c1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][CH:2]([C:3]([OH:4])=[O:5])[c:6]1[cH:7][cH:8][c:9](-[c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[c:10]([F:11])[cH:12]1.[Cl:20][C:21]([C:22]([Cl:23])=[O:24])=[O:25].[Cl:37][CH2:38][Cl:39].[N+:26]([O-:27])([O:28][CH2:29][CH2:30][S:31][S:32][CH2:33][CH2:34][OH:35])=[O:36].[NH2-:19]>>[CH3:1][CH:2]([C:3](=[O:4])[OH:5])[c:6]1[cH:7][cH:8][c:9](-[c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[c:10]([F:11])[cH:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)c1ccc(-c2ccccc2)c(F)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])OCCSSCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH2-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)c1ccc(-c2ccccc2)c(F)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:1][CH:2]([C:3]([OH:4])=[O:5])[c:6]1[cH:7][cH:8][c:9](-[c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[c:10]([F:11])[cH:12]1.[Cl:20][C:21]([C:22]([Cl:23])=[O:24])=[O:25].[Cl:37][CH2:38][Cl:39].[N+:26]([O-:27])([O:28][CH2:29][CH2:30][S:31][S:32][CH2:33][CH2:34][OH:35])=[O:36].[NH2-:19]>>[CH3:1][CH:2]([C:3](=[O:4])[OH:5])[c:6]1[cH:7][cH:8][c:9](-[c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[c:10]([F:11])[cH:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)c1ccc(-c2ccccc2)c(F)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])OCCSSCCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH2-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)c1ccc(-c2ccccc2)c(F)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |